molecular formula C11H20BrNO3 B12860805 tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate

tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate

Cat. No.: B12860805
M. Wt: 294.19 g/mol
InChI Key: UHTMEUKOGSWDHL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromoethyl group, and a methoxy group attached to an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like diethyl ether (Et2O). The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the azetidine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted azetidines.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields alcohols or amines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Agrochemicals: Used in the production of agrochemicals and other industrial chemicals.

    Dyes and Pigments: Serves as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy and tert-butyl ester groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl 3-(2-bromoethyl)-3-methoxyazetidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3

InChI Key

UHTMEUKOGSWDHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CCBr)OC

Origin of Product

United States

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